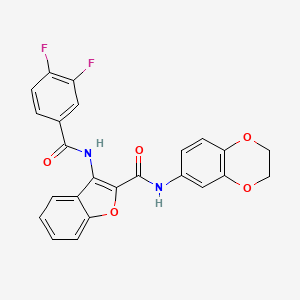
N-(4-(3-(4-(フェノキシメチル)-1H-1,2,3-トリアゾール-1-イル)アゼチジン-1-カルボニル)フェニル)アセトアミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "N-(4-(3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl)phenyl)acetamide" is a synthetic organic molecule featuring a phenylacetamide backbone. Its structure includes several functional groups like triazole, azetidine, and phenoxymethyl, making it a complex and versatile compound.
科学的研究の応用
Chemistry
The compound is studied for its unique structural properties and reactivity, making it a potential building block in organic synthesis and materials science.
Biology
In biological contexts, it's investigated for its interactions with enzymes and receptors due to its triazole and azetidine moieties, which are known to exhibit bioactivity.
Medicine
Its potential in medicinal chemistry is explored for designing novel drugs, particularly for its antibacterial, antifungal, and anticancer properties.
Industry
In the industrial sector, it's considered for the development of polymers, coatings, and other specialty chemicals due to its stability and functional versatility.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of "N-(4-(3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl)phenyl)acetamide" generally starts with the preparation of key intermediates through multi-step organic reactions.
Step 1: : The synthesis begins with the formation of phenoxymethyl azide.
Step 2: : The azide undergoes a 1,3-dipolar cycloaddition with an alkyne to form a 1,2,3-triazole ring.
Step 3: : This is followed by the incorporation of azetidine via nucleophilic substitution.
Step 4: : The final step involves the acylation of the intermediate with phenylacetic acid under mild conditions.
Industrial Production Methods
In an industrial setting, the compound can be synthesized on a larger scale using automated reactors with precise temperature, pressure, and reaction time controls. Solvent-free or greener methods are preferred to enhance yield and reduce environmental impact. This ensures consistent purity and efficiency in large-scale production.
化学反応の分析
Types of Reactions it Undergoes
Oxidation: : The compound can be subjected to oxidation reactions, altering its functional groups.
Reduction: : It can be reduced to modify specific parts of its structure.
Substitution: : Electrophilic or nucleophilic substitution reactions can occur on the aromatic ring or the triazole ring.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate, hydrogen peroxide
Reducing Agents: : Sodium borohydride, lithium aluminum hydride
Substitution Reagents: : Halides, sulfonates under basic or acidic conditions
Major Products Formed
The major products depend on the type of reaction:
Oxidation may yield carboxylic acids or ketones.
Reduction may result in amines or alcohols.
Substitution products vary based on the attacking nucleophile or electrophile.
作用機序
The compound exerts its effects through various molecular interactions:
Molecular Targets: : Specific enzymes and receptors in biological systems.
Pathways Involved: : It may inhibit or activate key biochemical pathways, depending on its binding affinity and mode of action.
類似化合物との比較
When compared to other similar compounds, "N-(4-(3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl)phenyl)acetamide" stands out for its unique combination of a triazole ring, azetidine, and phenoxymethyl group. Similar compounds include:
N-(4-(3-(4-(methoxymethyl)-1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl)phenyl)acetamide
N-(4-(3-(4-(ethoxymethyl)-1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl)phenyl)acetamide
Each of these has different substituents that may affect their reactivity and applications, highlighting the compound’s unique structure-function relationship.
特性
IUPAC Name |
N-[4-[3-[4-(phenoxymethyl)triazol-1-yl]azetidine-1-carbonyl]phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N5O3/c1-15(27)22-17-9-7-16(8-10-17)21(28)25-12-19(13-25)26-11-18(23-24-26)14-29-20-5-3-2-4-6-20/h2-11,19H,12-14H2,1H3,(H,22,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKMRSLYJVXSJQP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C(=O)N2CC(C2)N3C=C(N=N3)COC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(4-methylphenyl)pyrrolidin-2-one](/img/structure/B2552925.png)

![(Z)-3-[4-[(3-chlorophenyl)methoxy]phenyl]-2-cyano-N-(2,6-dimethylphenyl)prop-2-enamide](/img/structure/B2552928.png)

![7-(Hydroxymethyl)spiro[3.5]nonan-2-one](/img/structure/B2552934.png)
![(2Z)-6-hydroxy-2-[(3-methoxyphenyl)methylidene]-4-methyl-7-[(4-methylpiperazin-1-yl)methyl]-2,3-dihydro-1-benzofuran-3-one](/img/structure/B2552935.png)
![4,4-dimethyl-1-thioxo-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-8-yl benzoate](/img/structure/B2552936.png)
![2-[(1,3-dimethyl-2,4,6-trioxo-1,3-diazinan-5-ylidene)methyl]phenyl acetate](/img/structure/B2552939.png)
![N-[6-(4-bromophenyl)-4-methyl-2-oxopyran-3-yl]-4-methylbenzamide](/img/structure/B2552940.png)


![2-(1-ethyl-6-(4-fluorobenzyl)-3-methyl-5,7-dioxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)-N-(4-phenylbutan-2-yl)acetamide](/img/new.no-structure.jpg)
![N-(2-(4-(2,6-dimethylmorpholino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)thiophene-2-carboxamide](/img/structure/B2552945.png)
